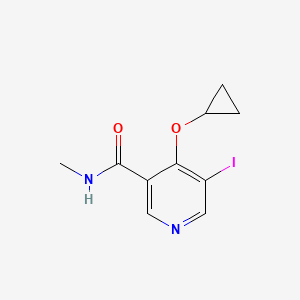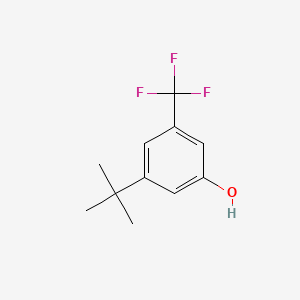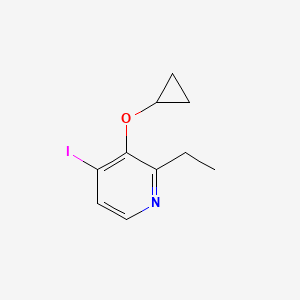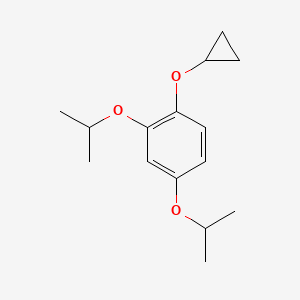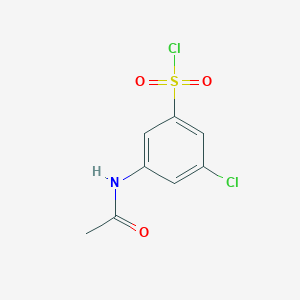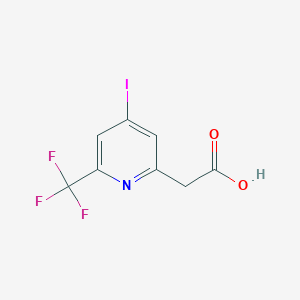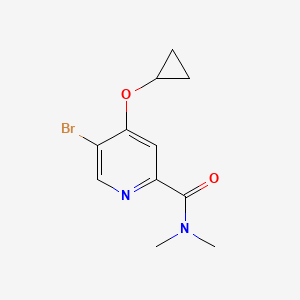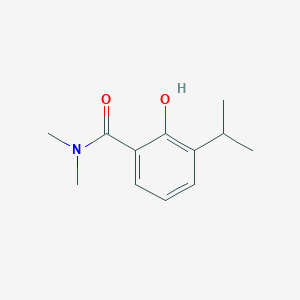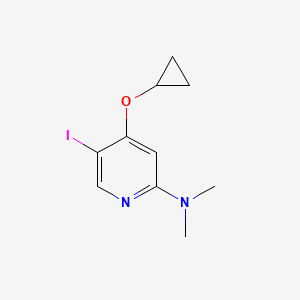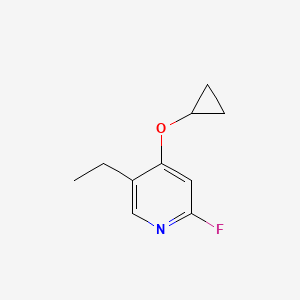
4-Cyclopropoxy-5-ethyl-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves several steps, typically starting with the fluorination of pyridine derivatives. One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the cyclopropoxy and ethyl groups under specific conditions. Industrial production methods often involve the use of advanced fluorination techniques and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-ethyl-2-fluoropyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-ethyl-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring significantly influences its reactivity and interaction with biological molecules. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-ethyl-2-fluoropyridine can be compared with other similar compounds, such as:
2-Fluoropyridine: A simpler fluorinated pyridine derivative with different reactivity and applications.
4-Cyclopropoxy-2-fluoropyridine: Another fluorinated pyridine with a different substitution pattern, leading to variations in chemical properties and applications.
5-Ethyl-2-fluoropyridine: A compound with similar structural features but lacking the cyclopropoxy group, resulting in different reactivity and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
UHNOMRFEQOIPCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C=C1OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


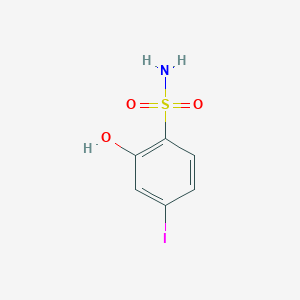
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)

